molecular formula C23H27Cl2N3O3 B4933221 1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

Cat. No.: B4933221
M. Wt: 464.4 g/mol
InChI Key: NDJXGVXDSGULJJ-UHFFFAOYSA-N
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Description

1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound with a unique structure that combines cyclohexyl groups, a dichlorophenyl group, and a hydroxypyrimidine core

Properties

IUPAC Name

1,3-dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O3/c24-19-12-11-15(13-20(19)25)26-14-18-21(29)27(16-7-3-1-4-8-16)23(31)28(22(18)30)17-9-5-2-6-10-17/h11-14,16-17,29H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJXGVXDSGULJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NC4=CC(=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclohexylamine with a suitable dichlorophenyl derivative to form an intermediate, which is then reacted with a pyrimidine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iminomethyl group can be reduced to form amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the iminomethyl group can produce amines.

Scientific Research Applications

1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dicyclohexyl-5-[(3,4-dichlorobenzyl)amino]methylene-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 4-amino-3,5-dicyclohexyl-1,2,4-triazole
  • 3,5-dicyclohexyl-1,2,4-triazolate

Uniqueness

1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group, in particular, contributes to its potential as a therapeutic agent by enhancing its binding affinity to molecular targets .

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